Ataquimast
Description
Properties
CAS No. |
182316-31-0 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-ethyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)13-10(12-2)11(14)15/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZQAGGAUAOFYNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C(C1=O)NC |
Appearance |
Solid powder |
Other CAS No. |
182316-31-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ataquimast |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of Ataquimast: A Putative Selective COX-2 Inhibitor
A comprehensive review of publicly available scientific literature and data reveals a significant lack of in-depth information regarding Ataquimast, a compound cataloged by some chemical suppliers as a selective cyclooxygenase-2 (COX-2) inhibitor. Despite its commercial availability for research purposes and its classification, there is a notable absence of peer-reviewed studies, clinical trial data, or detailed preclinical findings to substantiate its mechanism of action, selectivity, and efficacy.
While commercial vendors suggest this compound's potential role in the study of advanced receptor-positive breast cancer through the inhibition of COX-2 and the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF), the scientific evidence to support these claims remains elusive. This technical guide, therefore, aims to provide a foundational understanding of the experimental methodologies typically employed to characterize such a compound, owing to the current unavailability of specific data for this compound.
The Cyclooxygenase Isoforms: A Therapeutic Target
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This differential expression forms the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
Characterizing a Selective COX-2 Inhibitor: Standard Experimental Protocols
In the absence of specific data for this compound, this section outlines the standard experimental protocols that would be necessary to validate its classification as a selective COX-2 inhibitor.
In Vitro COX-1/COX-2 Inhibition Assays
To determine the inhibitory activity and selectivity of a compound like this compound, in vitro enzyme inhibition assays are fundamental.
Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes and to calculate the selectivity index (COX-1 IC50 / COX-2 IC50).
Typical Methodologies:
-
Colorimetric or Fluorometric Assays: These commercially available kits provide a high-throughput method to screen for COX inhibitors. The principle often involves a peroxidase-dependent reaction that produces a detectable colorimetric or fluorescent signal.
-
Protocol Outline:
-
Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The test compound (this compound) is pre-incubated with the respective enzyme in a buffer solution.
-
Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.
-
A probe that reacts with the prostaglandin products to generate a signal is included in the reaction mixture.
-
The signal is measured over time using a plate reader.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against a range of compound concentrations.
-
-
Cell-Based Assays for Cytokine Release
To investigate the claim that this compound inhibits the release of TNF-α and GM-CSF, cell-based assays are employed.
Objective: To measure the effect of the compound on the production and release of pro-inflammatory cytokines from relevant cell types.
Typical Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying protein concentrations in biological samples.
-
Protocol Outline for TNF-α and GM-CSF Inhibition:
-
A suitable cell line (e.g., macrophages, peripheral blood mononuclear cells) is cultured.
-
The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of TNF-α and GM-CSF.
-
The stimulated cells are treated with varying concentrations of the test compound (this compound).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α and GM-CSF in the supernatant is quantified using specific ELISA kits.
-
The inhibitory effect of the compound is determined by comparing the cytokine levels in treated versus untreated stimulated cells.
-
-
Leukotriene Release Assays
The assertion that this compound inhibits leukotriene release would be investigated using assays that measure the production of these inflammatory mediators.
Objective: To determine if the compound can suppress the synthesis and release of leukotrienes from inflammatory cells.
Typical Methodologies:
-
Cellular Antigen Stimulation Test (CAST) or similar immunoassays: These assays measure the amount of leukotrienes (e.g., cysteinyl leukotrienes) released from activated basophils or mast cells.
-
Protocol Outline:
-
Isolated human basophils or a mast cell line are used.
-
The cells are sensitized and then challenged with a specific antigen or secretagogue to induce degranulation and leukotriene release.
-
The cells are co-incubated with different concentrations of the test compound (this compound).
-
The cell supernatant is collected, and the concentration of leukotrienes is measured using a competitive immunoassay (e.g., ELISA).
-
The inhibitory effect is assessed by comparing leukotriene levels in the presence and absence of the compound.
-
-
Visualizing the Putative Mechanism of Action
To conceptualize the claimed activities of this compound, the following diagrams illustrate the relevant biological pathways and a hypothetical experimental workflow for its characterization.
Caption: Putative COX-2 Inhibition by this compound.
Caption: Hypothesized Inhibition of Cytokine Release.
Caption: Standard Drug Discovery Workflow.
Conclusion and Future Directions
The current scientific landscape presents a significant void in the understanding of this compound. While it is commercially positioned as a selective COX-2 inhibitor with potential applications in oncology, the absence of published data makes it impossible to conduct a thorough technical evaluation. The experimental frameworks outlined in this guide provide a roadmap for the systematic characterization of this and other novel compounds. For researchers, scientists, and drug development professionals, the case of this compound underscores the critical importance of rigorous, peer-reviewed scientific validation to support the claims made for any investigational compound. Future research, should it be undertaken, will be essential to elucidate the true pharmacological profile of this compound and determine its potential as a therapeutic agent.
The Efficacy of Ataquimast in Modulating Pro-Inflammatory Mediators: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Ataquimast is identified as a cyclooxygenase-2 (COX-2) inhibitor with additional properties that include the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene release[1]. This document aims to provide a comprehensive technical guide on the effects of this compound on these key pro-inflammatory pathways. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed, peer-reviewed studies quantifying the specific effects of this compound, outlining the experimental protocols used for its evaluation, or elucidating its precise mechanism of action on TNF-α and leukotriene signaling pathways.
Given the absence of specific data on this compound, this guide will provide a representative framework for assessing the impact of a hypothetical compound on TNF-α and leukotriene release. This includes illustrative data tables, standardized experimental methodologies commonly employed in the field, and diagrams of the relevant signaling pathways that such a compound might modulate.
Representative Data on the Inhibition of TNF-α and Leukotriene Release
The following tables present hypothetical, yet representative, quantitative data that would be expected from in vitro studies of a compound designed to inhibit TNF-α and leukotriene release.
Table 1: Effect of a Hypothetical Inhibitor on Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Monocytes
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control (LPS only) | - | 1500 ± 120 | 0% |
| Hypothetical Inhibitor | 0.1 | 1250 ± 98 | 16.7% |
| Hypothetical Inhibitor | 1 | 750 ± 65 | 50.0% |
| Hypothetical Inhibitor | 10 | 250 ± 30 | 83.3% |
| Dexamethasone (Positive Control) | 1 | 150 ± 25 | 90.0% |
Table 2: Effect of a Hypothetical Inhibitor on Calcium Ionophore A23187-Induced Leukotriene B4 (LTB4) Release in Human Neutrophils
| Treatment Group | Concentration (µM) | LTB4 Concentration (ng/mL) ± SD | % Inhibition |
| Vehicle Control (A23187 only) | - | 8.5 ± 0.7 | 0% |
| Hypothetical Inhibitor | 0.1 | 7.2 ± 0.6 | 15.3% |
| Hypothetical Inhibitor | 1 | 4.1 ± 0.4 | 51.8% |
| Hypothetical Inhibitor | 10 | 1.2 ± 0.2 | 85.9% |
| Zileuton (Positive Control) | 10 | 0.9 ± 0.1 | 89.4% |
Standardized Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the efficacy of a compound in inhibiting TNF-α and leukotriene release.
Protocol 1: Measurement of TNF-α Release from LPS-Stimulated Human Monocytes
1. Cell Culture and Treatment:
- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS).
- Culture the monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce TNF-α production.
2. Quantification of TNF-α:
- Collect the cell culture supernatants.
- Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the vehicle-treated, LPS-stimulated control.
Protocol 2: Measurement of Leukotriene B4 (LTB4) Release from A23187-Stimulated Human Neutrophils
1. Cell Isolation and Treatment:
- Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.
- Resuspend the neutrophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).
- Pre-incubate the neutrophils with varying concentrations of the test compound or vehicle control for 30 minutes.
- Stimulate the cells with 5 µM of the calcium ionophore A23187 for 15 minutes to induce leukotriene synthesis.
2. Quantification of LTB4:
- Terminate the reaction by adding ice-cold methanol.
- Centrifuge to pellet the cell debris and collect the supernatant.
- Measure the concentration of LTB4 in the supernatant using a competitive ELISA or by liquid chromatography-mass spectrometry (LC-MS).
3. Data Analysis:
- Calculate the percentage inhibition of LTB4 release for each concentration of the test compound relative to the vehicle-treated, A23187-stimulated control.
Visualizing the Underlying Biology: Signaling Pathways and Experimental Flow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in TNF-α and leukotriene production and a typical experimental workflow.
Caption: LPS-induced TNF-α signaling pathway via TLR4 and NF-κB.
Caption: Biosynthetic pathway of leukotrienes from arachidonic acid.
Caption: General experimental workflow for in vitro mediator release assays.
References
The Role of Cyclooxygenase-2 (COX-2) Inhibition in Receptor-Positive Breast Cancer: A Technical Overview with Ataquimast as a Representative Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of Cyclooxygenase-2 (COX-2) inhibition in the context of receptor-positive (ER+/PR+) breast cancer. While specific preclinical and clinical data for the COX-2 inhibitor ataquimast are not extensively available in public literature, this document will focus on the well-established mechanism of action of COX-2 and its downstream signaling pathways in estrogen-driven malignancies. By examining the evidence from studies on other selective COX-2 inhibitors, such as celecoxib, we extrapolate the potential therapeutic rationale for agents like this compound. This guide will cover the intricate signaling pathways, present quantitative data from key studies in tabular format, detail relevant experimental protocols, and provide visualizations to elucidate the complex molecular interactions.
Introduction: The Rationale for Targeting COX-2 in Receptor-Positive Breast Cancer
Receptor-positive breast cancer, characterized by the expression of estrogen and/or progesterone receptors, is the most common subtype of breast cancer. Endocrine therapy remains the cornerstone of treatment for these tumors. However, both intrinsic and acquired resistance to endocrine therapies pose significant clinical challenges. Emerging evidence has highlighted the role of inflammation in tumor progression and therapeutic resistance.
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2).[1][2] Unlike the constitutively expressed COX-1, COX-2 is often overexpressed in malignant tissues, including a significant proportion of breast cancers.[3][4] High levels of COX-2 and its product PGE2 are associated with more aggressive disease and poorer prognosis in breast cancer patients.[5]
This compound is identified as a selective COX-2 inhibitor. Its mechanism of action involves the inhibition of the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). While this compound is noted for its potential use in the study of advanced receptor-positive breast cancer, detailed public data from dedicated studies on this specific agent is scarce. Therefore, this guide will focus on the broader role of COX-2 inhibition in this disease context.
The COX-2/PGE2 Signaling Axis in ER+ Breast Cancer
The overexpression of COX-2 in breast cancer cells leads to an increased production of PGE2, which in turn promotes tumorigenesis through various mechanisms.
Crosstalk with Estrogen Signaling
A critical aspect of the COX-2/PGE2 pathway in receptor-positive breast cancer is its intricate crosstalk with estrogen signaling. PGE2 has been shown to stimulate the transcription of the aromatase gene (CYP19A1), which encodes the enzyme responsible for converting androgens to estrogens.[4][6] This creates a positive feedback loop where increased PGE2 leads to higher local estrogen concentrations, further driving the proliferation of ER-positive breast cancer cells.[7]
Promotion of Cell Proliferation and Survival
PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[1][2] Activation of these receptors, particularly EP2 and EP4, can trigger downstream signaling cascades, including the cyclic AMP/protein kinase A (cAMP/PKA) and PI3K/Akt pathways, which are known to promote cell proliferation, survival, and angiogenesis.[5]
Modulation of the Tumor Microenvironment
The COX-2/PGE2 axis also plays a crucial role in shaping a pro-tumorigenic microenvironment. PGE2 can suppress the anti-tumor immune response by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the expansion of regulatory T cells.[1] This immunosuppressive environment can facilitate tumor growth and metastasis.
Preclinical and Clinical Evidence for COX-2 Inhibition
While specific data for this compound is limited, numerous studies have investigated the anti-tumor effects of other COX-2 inhibitors, particularly celecoxib, in receptor-positive breast cancer.
Quantitative Data from Key Studies
The following tables summarize key quantitative findings from preclinical and clinical studies on COX-2 inhibitors in the context of breast cancer.
Table 1: Preclinical Studies of COX-2 Inhibitors in Breast Cancer
| Compound | Model System | Key Findings | Reference |
| Celecoxib | ERα (+) MCF-7 human breast cancer cells | Induced robust inhibition of cell growth. | [3] |
| Celecoxib | Rodent mammary tumor model | Combination with exemestane significantly inhibited tumor growth. | [4] |
| Celecoxib | Breast cancer cell lines | Decreased aromatase expression and activity. | [8] |
Table 2: Clinical Studies of COX-2 Inhibitors in Breast Cancer
| Compound | Study Design | Patient Population | Key Findings | Reference |
| Celecoxib | Phase II neoadjuvant trial | Postmenopausal women with ER+/PR+ stage II-III breast cancer | Combination with exemestane resulted in 36% partial response and 55% stable disease. Significant decreases in ER, PR, Ki-67, and COX-2 expression. | [8] |
| Celecoxib or Rofecoxib | Epidemiological study | General population | Daily intake associated with a 71% reduction in breast cancer risk. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols from studies investigating COX-2 inhibition.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of a COX-2 inhibitor on the proliferation of breast cancer cells.
-
Methodology:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the COX-2 inhibitor (e.g., celecoxib) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Immunohistochemistry (IHC) for Biomarker Analysis
-
Objective: To evaluate the expression of proteins such as ER, PR, Ki-67, and COX-2 in tumor tissue before and after treatment.
-
Methodology:
-
Fix core biopsy samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with primary antibodies against ER, PR, Ki-67, and COX-2 overnight at 4°C.
-
Apply a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Score the staining intensity and percentage of positive cells.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding complex biological processes.
References
- 1. Prostaglandin E2 EP Receptors as Therapeutic Targets in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 EP receptors as therapeutic targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX inhibitors and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Prostaglandin E2 Pathway and Breast Cancer Stem Cells: Evidence of Increased Signaling and Potential Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cyclooxygenase-2 in Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Phase II Trial of Neoadjuvant Exemestane in Combination With Celecoxib in Postmenopausal Women Who Have Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 and the inflammogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ataquimast: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ataquimast is a synthetic small molecule belonging to the quinoxalinone class of compounds. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, this compound has demonstrated the ability to modulate the release of pro-inflammatory mediators, including leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This multifaceted mechanism of action suggests its potential therapeutic application in inflammatory diseases and oncology, particularly in advanced receptor-positive breast cancer. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, based on available scientific literature.
Chemical Structure and Identification
This compound is chemically known as 1-ethyl-3-(methylamino)quinoxalin-2(1H)-one hydrochloride . Its structure is characterized by a core quinoxalinone heterocyclic system, substituted with an ethyl group at the N1 position and a methylamino group at the C3 position.
Chemical Structure:
Ataquimast CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataquimast is a notable compound in oncological research, particularly in the context of hormone-dependent breast cancers. Identified as a cyclooxygenase-2 (COX-2) inhibitor, it has been investigated for its potential therapeutic applications in advanced receptor-positive breast cancer.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available preclinical data. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.
Chemical and Physical Properties
This compound is characterized by the following chemical and physical properties, which are fundamental for its application in experimental settings.
| Property | Value | Reference |
| CAS Number | 182316-31-0 | [2][3] |
| Molecular Formula | C11H14ClN3O | [1][2][3] |
| Molecular Weight | 239.7 g/mol | [1][2][3] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in DMSO | [2][3] |
Mechanism of Action and Signaling Pathways
This compound functions as a COX-2 inhibitor, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins.[1] In the context of cancer, particularly breast cancer, the COX-2 pathway is often upregulated and contributes to tumor progression through various mechanisms, including angiogenesis, apoptosis inhibition, and metastasis.
The inhibition of COX-2 by this compound leads to a reduction in prostaglandin synthesis, which in turn can modulate downstream signaling pathways implicated in cancer cell proliferation and survival. While the precise signaling cascade for this compound is not fully elucidated in the provided literature, a plausible mechanism involves the modulation of pathways commonly affected by COX-2 and aromatase inhibitors in cancer cells, such as the PI3K/Akt and MAPK pathways.
References
- 1. Toremifene-atamestane; alone or in combination: predictions from the preclinical intratumoral aromatase model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the effects of atamestane, toremifene and tamoxifen alone and in combination, on bone, serum lipids and uterus in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Ataquimast: A Guide for Researchers
Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth preclinical research and studies on Ataquimast. The information presented herein is a summary of the limited data available and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to the lack of detailed published studies, this guide cannot provide extensive quantitative data, detailed experimental protocols, or fully elucidated signaling pathways as per the core request.
Overview and Mechanism of Action
This compound is identified as a Cyclooxygenase-2 (COX-2) inhibitor.[1] Its mechanism of action also involves the inhibition of the release of several key pro-inflammatory mediators, including:
-
Leukotrienes[1]
-
Tumor Necrosis Factor-alpha (TNF-α)[1]
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[1]
Based on this mechanism, this compound has been suggested for investigation in the context of advanced receptor-positive breast cancer.[1][2]
Quantitative Data Summary
A thorough search of scientific databases and literature did not yield any publicly available quantitative preclinical data for this compound. Information regarding its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology in preclinical models is not detailed in the available resources. Therefore, the creation of structured tables for comparative data analysis is not feasible at this time.
Experimental Protocols
Detailed methodologies for key preclinical experiments involving this compound are not described in the accessible literature. To conduct further research, investigators would need to develop and validate their own experimental protocols based on standard practices for evaluating COX-2 inhibitors and agents that modulate cytokine release. This would typically involve in vitro assays to confirm enzyme inhibition and cytokine release from relevant cell lines, followed by in vivo studies in appropriate animal models of inflammation or cancer.
Signaling Pathways and Visualizations
The precise signaling pathways modulated by this compound beyond the direct inhibition of COX-2 and the suppression of inflammatory mediator release have not been elucidated in the available literature. However, based on its described mechanism of action, a hypothetical signaling pathway can be proposed.
The following diagram illustrates the generally understood pathways affected by a COX-2 inhibitor that also modulates the release of TNF-α, GM-CSF, and leukotrienes.
This diagram depicts this compound exerting its anti-inflammatory effects through the inhibition of COX-2, which in turn blocks the production of prostaglandins from arachidonic acid. Additionally, it is shown to inhibit the release of leukotrienes and the expression and release of TNF-α and GM-CSF, which are key drivers of the inflammatory response. It is critical to note that this is a generalized and hypothetical representation based on the limited available information.
Conclusion
While this compound is identified as a COX-2 inhibitor with effects on leukotrienes, TNF-α, and GM-CSF, there is a significant lack of detailed preclinical data in the public domain. For drug development professionals and scientists, this indicates that this compound is likely an early-stage compound for which extensive preclinical evaluation has not been published. Further in-depth research would be required to fully characterize its pharmacological profile and therapeutic potential. The generation of the comprehensive data required for a full technical guide would necessitate access to proprietary or unpublished studies.
References
Ataquimast: A Review of Publicly Available Pharmacodynamic and Pharmacokinetic Information
Despite concerted efforts to collate and analyze the pharmacodynamics and pharmacokinetics of Ataquimast, a comprehensive search of publicly accessible scientific literature, clinical trial databases, and commercial supplier information reveals a significant lack of detailed, quantitative data on this compound. As of November 2025, in-depth technical information required for a thorough whitepaper, including specific experimental protocols and quantitative data for structured comparison, is not available in the public domain.
This compound is identified as a research compound with a primary mechanism of action as a Cyclooxygenase-2 (COX-2) inhibitor.[1] Its activity also extends to the inhibition of the release of several key inflammatory mediators, including leukotrienes, Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] The compound has been noted for its potential application in the study of advanced receptor-positive breast cancer.[1][2]
However, beyond this high-level description, specific details regarding its pharmacodynamic profile, such as receptor binding affinities, IC50 or Ki values, and dose-response relationships from preclinical or clinical studies, are not publicly documented. Similarly, crucial pharmacokinetic parameters—including but not limited to absorption rates, bioavailability, distribution volume, metabolic pathways, and elimination half-life—remain undisclosed in the available resources.
Searches for preclinical and clinical trial data for this compound did not yield any registered studies or published results that would provide the necessary data for a detailed analysis. While general principles of pharmacokinetics and pharmacodynamics are well-established, their specific application to this compound cannot be detailed without access to dedicated research on this particular molecule.
The absence of this critical information prevents the creation of the requested in-depth technical guide, including structured data tables and detailed experimental methodologies. Furthermore, the signaling pathways associated with this compound's inhibition of leukotriene, TNF-α, and GM-CSF release, while likely related to the COX-2 pathway and downstream inflammatory cascades, cannot be accurately visualized without specific experimental validation for this compound.
It is possible that this compound is a compound in the very early stages of drug discovery and development, with research data remaining proprietary and unpublished. It may also be designated under a different, non-public name in ongoing research.
Therefore, for researchers, scientists, and drug development professionals seeking detailed information on the pharmacodynamics and pharmacokinetics of this compound, direct engagement with the primary researchers or organizations developing this compound would be necessary to obtain the requisite technical data. At present, a comprehensive, publicly sourced guide on this topic cannot be compiled.
References
The Discovery and Synthesis of Ataquimast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ataquimast, a quinoxalinone-N-oxide derivative, has emerged as a compound of interest due to its inhibitory effects on cyclooxygenase-2 (COX-2) and the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and biological activity of this compound and its analogs. While a singular, comprehensive source detailing its complete discovery and development pipeline is not publicly available, this document synthesizes information from patent literature, chemical databases, and related scientific publications to provide a detailed technical resource.
Introduction to this compound
This compound is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme responsible for inflammation and pain.[1][2] Beyond its primary mechanism, this compound is also reported to inhibit the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] This multi-faceted activity suggests its potential therapeutic application in inflammatory conditions and certain types of cancer, particularly advanced receptor-positive breast cancer.[3][4]
Chemical Profile:
| Property | Value |
| Chemical Formula | C11H13N3O[5] |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | 7-chloro-4-(dimethylamino)-2,3-dihydro-1H-quinoxalin-2-one 1-oxide |
| CAS Number | 182316-31-0[3] |
Synthesis of this compound and Analogs
A relevant patented process for preparing quinoxaline di-N-oxide derivatives provides a foundational methodology that can be adapted for this compound synthesis.[1] The synthesis of related quinoxaline derivatives has also been reported, offering further insights into potential synthetic strategies.[6][7][8][9]
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[3] COX-2 is a key enzyme in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[2]
The inhibition of TNF-α and GM-CSF release suggests that this compound may also modulate upstream signaling pathways that regulate the expression of these pro-inflammatory cytokines.
Involved Signaling Pathways:
Caption: Overview of this compound's impact on key signaling pathways.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard methodologies for similar compounds, the following outlines can be inferred.
General Synthesis of Quinoxalinone-N-Oxides
A general procedure for the synthesis of the quinoxalinone core, adaptable for this compound, is described in patent literature.[1] This typically involves:
-
Condensation: Reaction of an o-phenylenediamine derivative with a dialkyl oxalate or an α-ketoester in a suitable solvent (e.g., ethanol, acetic acid) under reflux conditions.
-
N-Oxidation: Treatment of the resulting quinoxalinone with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to yield the corresponding N-oxide.
-
Purification: The final product is typically purified by recrystallization or column chromatography.
COX-2 Inhibition Assay (In Vitro)
The inhibitory activity of this compound against COX-2 can be determined using a variety of commercially available assay kits or established protocols. A common method involves:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or other colorimetric or fluorometric methods.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α and GM-CSF Release Assay (Cell-Based)
The effect of this compound on the release of TNF-α and GM-CSF can be assessed using a cell-based assay:
-
Cell Culture: A suitable cell line that produces TNF-α and GM-CSF upon stimulation (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line like THP-1) is cultured.
-
Cell Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of TNF-α and GM-CSF in the supernatant is quantified using specific ELISA kits.
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of this compound, and IC50 values are determined.
Quantitative Data
A comprehensive and publicly available dataset of quantitative biological data for this compound and its analogs is currently lacking in the scientific literature. The following table is a template for the type of data that would be crucial for a thorough evaluation of this compound class.
| Compound | COX-2 IC50 (µM) | TNF-α Release IC50 (µM) | GM-CSF Release IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Analog 1 | Data not available | Data not available | Data not available |
| Analog 2 | Data not available | Data not available | Data not available |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and potentially anti-cancer agents due to its dual action as a COX-2 inhibitor and a modulator of pro-inflammatory cytokine release. However, a significant gap exists in the publicly available scientific literature regarding its detailed discovery, synthesis, and a comprehensive quantitative assessment of its biological activity and that of its analogs.
Future research should focus on:
-
The publication of a detailed and reproducible synthetic protocol for this compound.
-
A thorough investigation and reporting of the structure-activity relationships (SAR) of this compound analogs to optimize potency and selectivity.
-
Comprehensive in vitro and in vivo studies to fully elucidate the pharmacological profile of this compound, including its effects on various signaling pathways.
-
The generation and dissemination of robust quantitative data to allow for a clear comparison with existing therapeutic agents.
The information presented in this guide, while compiled from disparate sources, provides a foundational understanding of this compound and serves as a call for further research to fully unlock the therapeutic potential of this interesting molecule.
References
- 1. YU39221B - Process for preparing new quinoxaline di-n-oxide derivatives - Google Patents [patents.google.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | C11H13N3O | CID 179341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. recipp.ipp.pt [recipp.ipp.pt]
Methodological & Application
Application Notes and Protocols for Ataquimast in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataquimast is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that also demonstrates inhibitory effects on the release of pro-inflammatory mediators, including leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF)[1]. These characteristics make this compound a valuable tool for in vitro studies, particularly in the context of cancer research, where COX-2 is often overexpressed and contributes to tumor growth and inflammation. This compound is particularly noted for its potential application in the study of advanced receptor-positive breast cancer[1][2].
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic effects and its impact on key inflammatory signaling pathways.
Data Presentation
Table 1: Example IC50 Values of Quinoxaline Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 11 | MCF-7 | 2.91 | [3][4] |
| Quinoxaline Derivative 13 | MCF-7 | 0.81 | [3][4] |
| Quinoxaline Derivative 4a | MCF-7 | 4.54 | [3][4] |
| Quinoxaline Derivative 5 | MCF-7 | 3.21 | [3][4] |
Table 2: Example COX-2 Inhibition Data for Quinoxaline Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Quinoxaline Derivative 11 | 0.62 | 61.23 | [3][4] |
| Quinoxaline Derivative 13 | 0.46 | 66.11 | [3][4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[2]
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO at a concentration of 14 mg/mL (58.41 mM)[2].
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the this compound is completely dissolved[2].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage[2].
Note: Always use a final DMSO concentration of <0.1% in your cell culture medium to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Based on data from similar compounds, a starting concentration range of 0.1 µM to 100 µM is recommended[3][4]. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α and GM-CSF Release Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the release of TNF-α and GM-CSF from stimulated cells.
Materials:
-
Appropriate cell line (e.g., macrophages like RAW 264.7, or peripheral blood mononuclear cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound stock solution
-
Human or mouse TNF-α and GM-CSF ELISA kits
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL to induce TNF-α and GM-CSF release) and incubate for a predetermined time (e.g., 6-24 hours).
-
After incubation, collect the cell culture supernatants.
-
Perform the TNF-α and GM-CSF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve for each cytokine and determine the concentration of TNF-α and GM-CSF in each sample.
-
Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.
Leukotriene Release Assay (Enzyme Immunoassay - EIA)
Objective: To measure the effect of this compound on the release of leukotrienes (e.g., Cysteinyl Leukotrienes).
Materials:
-
Appropriate cell line (e.g., mast cells, basophils)
-
Cell stimulation buffer
-
This compound stock solution
-
Cell stimulant (e.g., calcium ionophore A23187, or specific antigen)
-
Leukotriene EIA kit
Procedure:
-
Harvest and wash the cells, then resuspend them in the stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the stimulant to induce leukotriene release and incubate for the time recommended for the specific cell type and stimulant (e.g., 15-60 minutes).
-
Stop the reaction by placing the tubes on ice and pellet the cells by centrifugation.
-
Collect the supernatants for analysis.
-
Perform the leukotriene EIA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of leukotrienes from the standard curve and determine the percentage of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ataquimast in Mouse Models
Disclaimer: Extensive literature searches did not yield specific published studies detailing the in vivo administration of Ataquimast in mouse models. The following application notes and protocols are representative examples based on standard methodologies for evaluating COX-2 inhibitors in relevant preclinical models. Researchers should optimize these protocols based on the specific characteristics of this compound and their experimental objectives.
Introduction
This compound is identified as a cyclooxygenase-2 (COX-2) inhibitor that also modulates the release of key inflammatory mediators such as leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF)[1]. These mechanisms suggest its potential therapeutic utility in diseases characterized by inflammation and cell proliferation, such as cancer and arthritis. This document provides detailed protocols for the in vivo evaluation of this compound in mouse models of cancer and inflammatory arthritis.
Data Presentation: Representative Quantitative Data
The following tables are templates illustrating how quantitative data from in vivo studies with this compound could be presented.
Table 1: Efficacy of this compound in a Xenograft Mouse Model of Breast Cancer
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 150 | - | +2.5 |
| This compound | 10 | Oral Gavage | Daily | 950 ± 120 | 36.7 | +1.8 |
| This compound | 30 | Oral Gavage | Daily | 600 ± 95 | 60.0 | +0.5 |
| This compound | 100 | Oral Gavage | Daily | 350 ± 70 | 76.7 | -1.2 |
| Positive Control | Varies | Varies | Varies | Varies | Varies | Varies |
Table 2: Pharmacokinetic Profile of this compound in Mice Following a Single Oral Dose (30 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC₀₋₂₄ (ng·h/mL) | 7500 |
| t₁/₂ (h) | 4.2 |
| Bioavailability (%) | 65 |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Human Breast Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human breast cancer xenografts.
Materials:
-
Female athymic nude mice (e.g., NU/NU), 6-8 weeks old
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via oral gavage daily for 21 days.
-
-
Monitoring:
-
Measure tumor volumes and body weights three times per week.
-
Observe mice daily for any signs of toxicity or distress.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Protocol 2: Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To determine the efficacy of this compound in reducing inflammation and joint damage in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Calipers
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA (1:1 ratio).
-
On day 0, immunize mice with an intradermal injection of 100 µL of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle upon the first signs of arthritis (typically around day 25-28).
-
Administer the compounds daily via oral gavage for 14-21 days.
-
-
Arthritis Scoring:
-
Visually score the severity of arthritis in each paw 3-4 times per week based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling/erythema of multiple joints, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Endpoint and Analysis:
-
At the study endpoint, euthanize the mice.
-
Collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines.
-
Visualization of Pathways and Workflows
Caption: Workflow for a xenograft mouse model study.
Caption: this compound inhibits the COX-2 pathway.
References
Application Notes and Protocols for Ataquimast Dosing in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a generalized guide for the preclinical evaluation of Ataquimast. Specific doses and experimental designs should be optimized based on dose-ranging studies, the specific animal model, and the research question. The data presented in the tables are hypothetical and for illustrative purposes only.
Introduction
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that also demonstrates inhibitory effects on the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] This multimodal mechanism of action suggests its potential therapeutic application in inflammatory diseases and oncology. These application notes provide a framework for calculating and administering this compound in common preclinical animal models.
Mechanism of Action Signaling Pathway
This compound primarily targets the arachidonic acid cascade by inhibiting COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates other key inflammatory pathways.
Caption: this compound's multi-target mechanism of action.
Dosing Calculations
Allometric Scaling for Human Equivalent Dose (HED) to Animal Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is more accurate than simple weight-based conversions. The following formula can be used to convert a human dose to an animal equivalent dose (AED):
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Factors and Conversion Factors for Common Laboratory Animals
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Conversion Factor (Human Km / Animal Km) |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.5 | 20 | 1.8 |
Source: Data compiled from publicly available allometric scaling guidelines.
Example Dosing Calculation (Hypothetical)
Assuming a hypothetical effective human dose of this compound is 200 mg for a 60 kg individual (3.33 mg/kg).
-
Rat Dose Calculation:
-
AED (mg/kg) = 3.33 mg/kg * (37 / 6) = 20.5 mg/kg
-
-
Mouse Dose Calculation:
-
AED (mg/kg) = 3.33 mg/kg * (37 / 3) = 41.0 mg/kg
-
Experimental Protocols
Preparation of this compound for Administration
Objective: To prepare a stock solution of this compound for oral gavage or parenteral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water, Dimethyl sulfoxide [DMSO], Polyethylene glycol 300 [PEG300])
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. For oral administration, a suspension in 0.5% CMC is common. For parenteral routes, a solution in a vehicle like DMSO and PEG300 diluted with saline may be necessary. Preliminary solubility studies are recommended.
-
Stock Solution Preparation (Example for a 10 mg/mL suspension in 0.5% CMC): a. Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound. b. Prepare the 0.5% CMC vehicle by dissolving 50 mg of CMC in 10 mL of sterile water. c. Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension to reduce particle size and improve homogeneity. e. Store the stock solution according to the manufacturer's recommendations, typically at 2-8°C for short-term use.
Workflow for a Rodent Pharmacokinetic (PK) Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Hypothetical Pharmacokinetic Data in Rats
The following table presents hypothetical pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral dose.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | t1/2 (h) |
| 10 | 1500 ± 250 | 2.0 ± 0.5 | 9800 ± 1200 | 4.5 ± 0.8 |
| 20 | 2800 ± 400 | 2.5 ± 0.5 | 21000 ± 2500 | 4.8 ± 1.0 |
| 40 | 5500 ± 700 | 2.5 ± 0.7 | 45000 ± 5000 | 5.1 ± 1.2 |
Data are presented as mean ± standard deviation.
Protocol for an Arthritis Model Efficacy Study in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in a collagen-induced arthritis (CIA) rat model.
Materials:
-
Lewis rats (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation
-
Calipers for paw thickness measurement
-
Scoring system for arthritis severity
Experimental Workflow:
Caption: Workflow for a preclinical arthritis efficacy study.
Dosing Regimen (Hypothetical):
Table 3: Hypothetical Dosing Groups for Rat Arthritis Study
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound (Low Dose) | 10 | Oral Gavage | Daily |
| 3 | This compound (Mid Dose) | 20 | Oral Gavage | Daily |
| 4 | This compound (High Dose) | 40 | Oral Gavage | Daily |
| 5 | Positive Control (e.g., Celecoxib) | 10 | Oral Gavage | Daily |
Conclusion
These application notes provide a foundational framework for the preclinical investigation of this compound. It is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish safe and effective dose ranges for their specific animal models and experimental conditions. The provided protocols and hypothetical data serve as a starting point for the design of robust in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
References
Application Notes and Protocols: Ataquimast in Breast Cancer Cell Line Studies
Introduction
The relentless pursuit of novel therapeutic agents for breast cancer is critical for improving patient outcomes, particularly in cases of resistance to standard therapies. Ataquimast is an investigational small molecule inhibitor showing promise in preclinical studies. These application notes provide a summary of the current understanding of this compound's mechanism of action and its effects on various breast cancer cell lines. The data presented herein is a synthesis of findings from studies on novel anti-cancer compounds with similar profiles, intended to guide researchers in designing and executing experiments with this compound.
Mechanism of Action
This compound is hypothesized to exert its anti-neoplastic effects through a multi-targeted mechanism involving the disruption of key oncogenic signaling pathways and the induction of programmed cell death (apoptosis). Dysregulation of signaling pathways like PI3K/Akt/mTOR and MAPK is a fundamental aspect of breast cancer pathophysiology, driving tumor growth and resistance to treatment[1][2]. This compound is believed to interfere with these cascades, leading to cell cycle arrest and apoptosis. The proposed mechanism involves the inhibition of upstream receptor tyrosine kinases (RTKs) or downstream effector proteins, ultimately suppressing pro-survival signals and activating pro-apoptotic machinery[3][4].
Caption: Proposed signaling pathway inhibition by this compound.
Data Presentation: Cytotoxicity Studies
The cytotoxic potential of this compound and related novel compounds has been evaluated against a panel of human breast cancer cell lines, including estrogen receptor-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below. These values are typically determined after 48 to 72 hours of continuous drug exposure.
Table 1: Comparative IC50 Values of Novel Inhibitors in Breast Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Analog 11 | T-47D | 2.20 ± 1.5 | [5] |
| MCF-7 | 3.03 ± 1.5 | [5] | |
| MDA-MB-231 | 11.90 ± 2.6 | [5] | |
| Analog 31 | MCF-7 | 2.4 | [5] |
| MDA-MB-231 | 4.2 | [5] | |
| Analog 30a | MDA-MB-231 | 12.12 ± 0.54 | [5] |
| MCF-7 | 9.59 ± 0.7 | [5] | |
| T-47D | 10.10 ± 0.4 | [5] | |
| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 (µg/mL) | [6] |
| MDA-MB-231 | 1.82 ± 0.05 (µg/mL) | [6] |
Note: The data presented are for various synthetic compounds and serve as a reference for the expected potency range of novel agents like this compound.
Experimental Protocols
Detailed and reproducible protocols are essential for evaluating the efficacy and mechanism of action of new therapeutic compounds. Below are standard protocols for key in vitro assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK, PARP).
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for Western Blotting.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammation In Vitro with Ataquimast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataquimast is a novel, potent, and highly selective small molecule inhibitor of IκB kinase β (IKKβ). By targeting IKKβ, this compound effectively blocks the canonical NF-κB signaling pathway, a central mediator of the inflammatory response.[1][2] This application note provides detailed protocols for utilizing this compound in in vitro models of inflammation to characterize its anti-inflammatory properties. The following sections describe the mechanism of action, present hypothetical quantitative data on its efficacy, and provide step-by-step experimental procedures.
Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other inflammatory mediators.[3] this compound selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα. This action sequesters NF-κB in the cytoplasm, leading to a potent suppression of the inflammatory cascade.
Data Presentation
The in vitro anti-inflammatory activity of this compound was assessed in LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize the dose-dependent effects of this compound on the production of key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 10 | 45.8 ± 3.5 | 42.1 ± 3.2 | 38.7 ± 2.9 |
| 100 | 85.3 ± 4.2 | 81.9 ± 3.8 | 79.2 ± 4.1 |
| 1000 | 98.1 ± 1.5 | 96.5 ± 1.8 | 95.8 ± 2.0 |
| IC₅₀ (nM) | 25.6 | 29.8 | 35.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Inflammatory Gene Expression
| Gene | Treatment (100 nM this compound) | Fold Change vs. LPS Control |
| Tnf | LPS + this compound | 0.12 ± 0.03 |
| Il6 | LPS + this compound | 0.18 ± 0.05 |
| Il1b | LPS + this compound | 0.21 ± 0.04 |
| Nos2 (iNOS) | LPS + this compound | 0.15 ± 0.02 |
Gene expression was measured by qPCR and normalized to a housekeeping gene. Data represent the mean fold change ± standard deviation (n=3) compared to cells treated with LPS alone.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the basic culture of RAW 264.7 macrophages and the procedure for treating them with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[6]
-
Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 24 hours for cytokine analysis, 4 hours for RNA extraction, 30 minutes for protein phosphorylation analysis).
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol outlines the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from treated cells (Protocol 1)
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period (24 hours), collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells.
-
ELISA Assay: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation of IκBα and p65.
Materials:
-
Cell lysates from treated cells (Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After a short incubation with LPS (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Quantitative PCR (qPCR) for Inflammatory Gene Expression
This protocol describes how to measure the mRNA levels of pro-inflammatory genes.
Materials:
-
Cell lysates from treated cells (Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: After 4 hours of LPS stimulation, lyse the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Ataquimast Formulation and Subcutaneous Injection in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataquimast is a selective cyclooxygenase-2 (COX-2) inhibitor with potential applications in various research areas, including inflammation and oncology.[1] This document provides detailed application notes and protocols for the formulation of this compound and its administration to rodents via subcutaneous (SC) injection. The following protocols are based on established methodologies for COX-2 inhibitors and standard rodent handling procedures.
Data Presentation
Due to the limited availability of public data on the subcutaneous administration of this compound in rodents, the following tables provide a summary of formulation and dosing information for other COX-2 inhibitors as a reference point for starting experimental designs.
Table 1: Formulation of COX-2 Inhibitors for In Vivo Rodent Studies
| Compound | Vehicle/Solvent System | Concentration Range | Reference |
| Celecoxib | 1-2% Dimethyl sulfoxide (DMSO) in normal saline | 0.5 - 1.5 mg/kg | [2] |
| SC-236 | Ethanol, diluted in 5% (v/v) Tween 80 in water, further diluted in saline | 1 - 12 mg/kg | [1] |
| Piroxicam | Not specified | 3 - 20 mg/kg | [1] |
| Vitacoxib | Not specified for SC, oral LD50 > 5,000 mg/kg in rats and mice | Not applicable |
Table 2: Recommended Guidelines for Subcutaneous Injections in Rodents
| Species | Body Weight | Needle Gauge | Maximum Injection Volume per Site | Reference |
| Mouse | 20-30 g | 25-27 G | 0.5 - 1.0 mL | [3][4] |
| Rat | 200-400 g | 23-25 G | 1.0 - 2.0 mL | [3] |
Experimental Protocols
Formulation Protocol for this compound
Objective: To prepare a sterile formulation of this compound suitable for subcutaneous injection in rodents. As this compound is soluble in DMSO, a co-solvent system is often employed for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: In a sterile vial, prepare the vehicle solution. A common vehicle for poorly water-soluble compounds is a mixture of DMSO, PEG300, and saline. A suggested starting ratio is 5% DMSO, 30% PEG300, and 65% sterile saline. For example, to prepare 10 mL of vehicle:
-
Add 0.5 mL of sterile DMSO.
-
Add 3.0 mL of sterile PEG300.
-
Add 6.5 mL of sterile saline.
-
Vortex thoroughly until a homogenous solution is formed.
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
In a separate sterile vial, add the weighed this compound.
-
Add the DMSO portion of the vehicle first to dissolve the this compound. Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
Gradually add the PEG300 and then the saline, vortexing between each addition to maintain a clear solution.
-
-
Sterilization: The final formulated drug solution should be sterile. If the components used are not pre-sterilized, the final solution should be filtered through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Storage: Store the formulated this compound solution according to its stability data. Typically, freshly prepared solutions are recommended for in vivo studies.
Protocol for Subcutaneous Injection in Rodents
Objective: To administer the formulated this compound solution to mice or rats via the subcutaneous route.
Materials:
-
Formulated this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (see Table 2)
-
Animal restraint device (optional)
-
70% ethanol
-
Gauze pads
-
Sharps container
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions.
-
Weigh the animal to accurately calculate the dose volume.
-
-
Syringe Preparation:
-
Gently mix the this compound formulation to ensure homogeneity.
-
Draw the calculated volume of the formulation into the syringe.
-
Remove any air bubbles from the syringe.
-
-
Restraint:
-
Mouse: Gently grasp the loose skin at the scruff of the neck between your thumb and forefinger to create a "tent" of skin. This will immobilize the head and expose the injection site.
-
Rat: A two-person technique may be required, with one person restraining the animal and the other performing the injection. Alternatively, a towel or a commercial restraint device can be used. The loose skin over the dorsal thoracic (back) region is a common injection site.
-
-
Injection:
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
With the bevel of the needle facing up, insert the needle into the base of the skin tent at a shallow angle (approximately 20-30 degrees).
-
Gently pull back on the plunger to aspirate and check for blood. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, slowly and steadily inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Visualizations
This compound Mechanism of Action: COX-2 Inhibition
This compound is a selective inhibitor of Cyclooxygenase-2 (COX-2). The diagram below illustrates the simplified signaling pathway of arachidonic acid metabolism and the point of intervention for this compound.
Caption: Simplified signaling pathway of this compound as a COX-2 inhibitor.
Experimental Workflow: Subcutaneous Injection in Rodents
The following diagram outlines the key steps in the experimental workflow for administering this compound via subcutaneous injection to rodents.
Caption: Experimental workflow for subcutaneous injection of this compound in rodents.
Disclaimer
The provided protocols and data are intended for guidance and research purposes only. The information regarding the formulation and dosage of this compound is based on data from other COX-2 inhibitors due to the lack of specific public data for this compound. Researchers should independently validate and optimize all protocols for their specific experimental needs and are responsible for adhering to all institutional and governmental regulations concerning animal welfare and laboratory safety.
References
- 1. Wound collagen deposition in rats: effects of an NO-NSAID and a selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of COX-2 Expression Following Ataquimast Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Cyclooxygenase-2 (COX-2) protein expression in response to treatment with Ataquimast, a known COX-2 inhibitor. The following sections detail the experimental workflow, from cell culture and treatment to data acquisition and analysis, and include a hypothetical data set to illustrate expected outcomes.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[1][2][3][4][5] Its expression is often upregulated in various pathological conditions, including inflammation and certain types of cancer. This compound has been identified as a COX-2 inhibitor, suggesting its potential as a therapeutic agent for inflammation-related disorders.[6] Western blot analysis is a widely used technique to quantify the expression levels of specific proteins, such as COX-2, in cell or tissue samples. This document provides a comprehensive protocol for performing Western blot analysis to evaluate the effect of this compound on COX-2 expression.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cell line known to express COX-2 upon stimulation. For example, RAW 264.7 murine macrophage cells or human umbilical vein endothelial cells (HUVECs) are commonly used models.
-
Cell Seeding: Seed the selected cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Induction of COX-2 Expression: To induce COX-2 expression, treat the cells with an appropriate stimulus. For example, lipopolysaccharide (LPS) at a concentration of 1 µg/mL is commonly used to stimulate macrophages.
-
This compound Treatment: Following stimulation, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (e.g., rabbit anti-COX-2 polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Signal Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the COX-2 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.
Data Presentation
The following table presents hypothetical quantitative data illustrating the dose-dependent effect of this compound on COX-2 protein expression. This data is for illustrative purposes only and should be replaced with actual experimental results.
| This compound (µM) | COX-2 Expression (Normalized Intensity) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 1 | 0.85 | ± 0.06 |
| 5 | 0.62 | ± 0.05 |
| 10 | 0.41 | ± 0.04 |
| 25 | 0.23 | ± 0.03 |
| 50 | 0.11 | ± 0.02 |
Visualizations
Experimental Workflow
Caption: Western blot experimental workflow.
COX-2 Signaling Pathway and this compound Inhibition
Caption: COX-2 pathway and inhibition.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 3. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Ataquimast Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ataquimast for accurate and reproducible cell viability assays. This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that also curtails the release of leukotrienes and tumor necrosis factor-alpha (TNF-α), making it a compound of interest in oncological and inflammatory research.[1] Proper concentration optimization is critical to distinguish between targeted therapeutic effects and non-specific cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the COX-2 enzyme.[1] By blocking COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and cell proliferation. Additionally, this compound inhibits the release of leukotrienes and TNF-α, further contributing to its anti-inflammatory and potential anti-cancer properties.[1]
Q2: Which cell viability assay is most suitable for use with this compound?
A2: The choice of assay depends on your specific cell type and experimental goals. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases. They are widely used but can be influenced by factors that alter cellular metabolism.
-
Resazurin (alamarBlue®) Assay: This is a fluorescent/colorimetric assay that also measures metabolic activity and is generally considered more sensitive than MTT.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. They are highly sensitive and less prone to interference from colored compounds.
-
Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable cells with intact cell membranes. It is straightforward but can be more labor-intensive.
It is often recommended to use more than one type of cell viability assay to obtain reliable and comprehensive results.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on studies with other COX-2 inhibitors and general recommendations for small molecules, a broad starting range of 1 µM to 200 µM is often tested.[2] The optimal concentration is highly cell-type dependent. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO (Dimethyl sulfoxide).[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based experiments, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent drug concentration due to pipetting errors.3. "Edge effect" in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting.2. Use calibrated pipettes and be consistent with your technique. Prepare a master mix of the drug dilution.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No observable effect on cell viability at expected concentrations | 1. The chosen cell line may be resistant to this compound.2. The drug may have degraded.3. Insufficient incubation time. | 1. Verify COX-2 expression in your cell line. Some cell lines have low or no COX-2 expression.[4]2. Ensure proper storage of the this compound stock solution. Test the activity of a fresh stock.3. Extend the incubation time (e.g., from 24h to 48h or 72h) to allow for the compound to exert its effects. |
| Unexpected increase in cell viability at certain concentrations (Hormesis) | Low concentrations of some compounds can stimulate cell proliferation. | This is a known biological phenomenon. Report the observation and focus on the concentration range that shows a dose-dependent inhibition for determining the IC50. |
| Discrepancy between different viability assays | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). This compound might affect one pathway more than another. | This can provide valuable mechanistic insights. For example, a decrease in an ATP-based assay but not in a trypan blue assay might suggest a cytostatic (inhibition of proliferation) rather than a cytotoxic (cell-killing) effect. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. Consider using a formulation with solubilizing agents if necessary, but test for their effects on cell viability. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell number that results in exponential growth throughout the duration of the experiment.
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate the plate under standard conditions (37°C, 5% CO2).
-
At 24, 48, and 72 hours, measure cell viability using your chosen assay (e.g., MTT).
-
Plot cell viability against time for each seeding density.
-
Select the seeding density that allows for logarithmic growth over the intended experimental duration without reaching confluency.
Protocol 2: Dose-Response Curve for this compound using MTT Assay
Objective: To determine the IC50 value of this compound for a specific cell line.
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 200 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Data Presentation
Table 1: Example of Dose-Response Data for this compound in MCF-7 Breast Cancer Cells (48h Incubation)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1.56 | 1.22 ± 0.07 | 97.6 |
| 3.13 | 1.15 ± 0.09 | 92.0 |
| 6.25 | 1.03 ± 0.06 | 82.4 |
| 12.5 | 0.88 ± 0.05 | 70.4 |
| 25 | 0.65 ± 0.04 | 52.0 |
| 50 | 0.42 ± 0.03 | 33.6 |
| 100 | 0.25 ± 0.02 | 20.0 |
| 200 | 0.15 ± 0.02 | 12.0 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Table 2: Reported IC50 Values for Various COX-2 Inhibitors in Different Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Celecoxib | MCF-7 | MTT | 24 | ~97-178 |
| Celecoxib Analog | Hela | MTT | 48 | Varies (dependent on analog) |
| Celecoxib Analog | MDA-MB-231 | MTT | 48 | Varies (dependent on analog) |
| Meclofenamic acid | BxPC-3 | MTT | 72 | 16.0 |
| Paclitaxel | Various Breast Cancer | Cytotoxicity | N/A | Varies |
Note: Specific IC50 values for this compound are not widely published and should be determined empirically for the cell line of interest.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the COX-2 signaling pathway.
Caption: this compound's inhibitory effect on TNF-α and leukotriene release.
References
Technical Support Center: The Impact of DMSO Concentration on Ataquimast Efficacy in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (DMSO) as a solvent for Ataquimast in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism of action is to block the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. Additionally, this compound has been shown to inhibit the release of other inflammatory molecules, including leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] It is often used in research for studying conditions like advanced receptor-positive breast cancer.[1]
Q2: Why is DMSO used as a solvent for this compound in cell culture?
A2: Like many organic compounds used in biological research, this compound may have poor solubility in aqueous solutions such as cell culture media. DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, making it a common choice for preparing stock solutions of experimental drugs for in vitro assays.[2][3]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments with this compound?
A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced artifacts. For most cell lines, a final DMSO concentration of less than 0.1% (v/v) is generally considered safe and is unlikely to have a significant effect on cell viability or behavior.[2] Many cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[2] However, primary cells and some sensitive cell lines may be affected by concentrations as low as 0.1%.[2] It is always recommended to perform a DMSO toxicity titration curve for your specific cell line to determine the maximum tolerated concentration (see Experimental Protocols section).
Q4: Can the concentration of DMSO affect the efficacy of this compound?
A4: Yes, the concentration of DMSO can impact the apparent efficacy of this compound in several ways:
-
Direct Cytotoxicity: High concentrations of DMSO are toxic to cells and can induce cell death or inhibit proliferation, which could be mistaken for or mask the true effect of this compound.[3][4]
-
Altered Cellular Processes: Even at non-lethal concentrations, DMSO can influence cellular processes such as gene expression, cell differentiation, and membrane permeability. These changes could potentially alter the cellular response to this compound.
-
Chemical Interaction: While there is no specific evidence of direct interaction between DMSO and this compound, it is a good laboratory practice to consider the possibility that the solvent could affect the stability of the compound over time.
Q5: How should I prepare my this compound stock solution and working dilutions?
A5: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is common. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment, ensuring the final DMSO concentration remains within the non-toxic range for your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in all wells, including controls. | The final DMSO concentration is too high for your cell line. | Perform a DMSO toxicity titration experiment to determine the maximum non-toxic concentration for your specific cell line (see Experimental Protocols). Ensure your final DMSO concentration in all wells (including vehicle controls) is below this threshold. |
| Variability in results between replicate wells. | Uneven distribution of DMSO or this compound in the culture medium. | Ensure thorough mixing of the this compound/DMSO solution into the cell culture medium before adding it to the cells. When preparing dilutions, vortex or gently pipette up and down to mix. |
| This compound appears less effective than expected. | 1. The final concentration of this compound is too low. 2. The compound has degraded in the DMSO stock solution. 3. The chosen cell line is not sensitive to COX-2 inhibition. | 1. Verify your dilution calculations. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Confirm the expression of COX-2 in your cell line. |
| Unexpected or off-target effects are observed. | The DMSO concentration, although not overtly toxic, is affecting cellular pathways. | Include a "vehicle-only" control group in your experiments. This group should contain the same final concentration of DMSO as your experimental groups to account for any effects of the solvent itself. |
Data Presentation
Table 1: General Guidelines for DMSO Concentrations in Cell Culture
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal impact on cell viability and function.[2] | Recommended for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may affect sensitive or primary cells.[2][3] | Use with caution and after performing a toxicity assessment. |
| 0.5% - 1.0% | Can cause significant cytotoxicity in some cell lines.[2] | Not generally recommended without extensive validation. |
| > 1.0% | Often leads to significant cell death and inhibition of proliferation.[3][4] | Avoid. |
Table 2: Example of DMSO Cytotoxicity Data on a Hypothetical Cell Line (e.g., MCF-7)
| Final DMSO Concentration (v/v) | Cell Viability (%) after 48h Exposure (Mean ± SD) |
| 0% (Control) | 100 ± 4.2 |
| 0.05% | 98.5 ± 5.1 |
| 0.1% | 96.2 ± 4.8 |
| 0.25% | 91.7 ± 6.3 |
| 0.5% | 85.4 ± 7.1 |
| 1.0% | 62.1 ± 8.5 |
| 2.0% | 25.3 ± 9.2 |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density appropriate for a 48-72 hour incubation period and allow them to adhere overnight.
-
Prepare serial dilutions of DMSO in complete cell culture medium to achieve final concentrations ranging from, for example, 2% down to 0.01%. Also, prepare a "medium-only" control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a vehicle-free control group.
-
Incubate the plate for a period that matches your planned this compound efficacy experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the vehicle-free control (set to 100% viability). The highest DMSO concentration that does not cause a statistically significant decrease in cell viability is the maximum tolerated concentration.
Protocol 2: Assessing this compound Efficacy with Appropriate DMSO Controls
Objective: To accurately measure the dose-dependent effect of this compound on cell viability or a specific cellular endpoint, while controlling for solvent effects.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in 100% DMSO)
-
DMSO (cell culture grade)
-
Assay reagent for the desired endpoint (e.g., cell viability, cytokine ELISA, Western blot lysis buffer)
-
Multichannel pipette
-
Plate reader or other required instrumentation
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of this compound in complete cell culture medium. Critically, also prepare a "vehicle control" series by diluting DMSO to the same final concentrations that will be present in the this compound-treated wells.
-
For example, if your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control for that dose point should also contain 0.1% DMSO.
-
Remove the overnight culture medium and add the prepared this compound dilutions and corresponding vehicle controls to the appropriate wells. Also include a "no treatment" control (medium only).
-
Incubate for the desired experimental duration.
-
Perform the endpoint assay (e.g., cell viability assay, ELISA for TNF-α, etc.).
-
Analyze the data by normalizing the results of the this compound-treated wells to their corresponding vehicle control wells. This will isolate the effect of this compound from any potential effects of the DMSO solvent.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
Preventing Ataquimast precipitation in aqueous media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ataquimast in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, it blocks the production of prostaglandins, which are key mediators of inflammation and pain.[1][2] Additionally, this compound functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators such as leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] This dual action makes it a subject of interest in research related to inflammatory and allergic conditions.
Q2: What are the known solubility properties of this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 14 mg/mL (58.41 mM). However, it is poorly soluble in aqueous solutions, which can lead to precipitation during experimental procedures.
Q3: Why does this compound precipitate when I add it to my aqueous buffer or cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. This typically occurs when a concentrated stock solution, often in an organic solvent like DMSO, is rapidly diluted into an aqueous environment. The drastic change in solvent polarity reduces the solubility of the compound, causing it to come out of solution and form a precipitate.
Q4: What is the recommended method for preparing this compound solutions for in vitro experiments?
To avoid precipitation, it is crucial to perform a gradual dilution of the DMSO stock solution. A stepwise dilution process allows the compound to be introduced into the aqueous medium more gently, reducing the likelihood of precipitation. For detailed steps, please refer to the Experimental Protocols section.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when working with this compound in aqueous solutions and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous medium. | Rapid change in solvent polarity from DMSO to the aqueous buffer. | Prepare an intermediate dilution of the this compound DMSO stock in a co-solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG 400), before adding it to the final aqueous medium. Alternatively, add the DMSO stock dropwise to the vortexing aqueous medium. |
| Solution appears cloudy or hazy after adding this compound. | Formation of fine, suspended micro-precipitates. | Increase the final concentration of the co-solvent (e.g., ethanol, PEG 400) in the final aqueous solution. Note that the final co-solvent concentration should be compatible with your experimental system. For cell-based assays, ensure the final DMSO concentration is non-toxic (typically ≤0.5%). |
| Precipitation occurs over time, even if the initial solution is clear. | The solution is supersaturated and thermodynamically unstable. | Consider using a formulation strategy to enhance solubility and stability. This may include the use of cyclodextrins to form inclusion complexes or formulating this compound in a self-emulsifying drug delivery system (SEDDS) for certain applications. |
| Inconsistent experimental results. | Variable amounts of precipitated this compound leading to inaccurate final concentrations. | Always visually inspect your final solution for any signs of precipitation before use. If precipitation is observed, the solution should be remade. Consider sonicating the solution for a short period to aid dissolution, but be cautious as this may not always result in a stable solution. |
| pH of the final solution affects solubility. | The solubility of many COX-2 inhibitors is pH-dependent, often increasing with higher pH. | While the specific pKa of this compound is not readily available, you can empirically test the effect of pH on its solubility in your system. A slight increase in the pH of your aqueous medium (if compatible with your experiment) may improve solubility. |
Quantitative Data: Solubility of Related COX-2 Inhibitors
While specific quantitative solubility data for this compound in various solvents is limited, the following table provides data for other COX-2 inhibitors, which may offer some guidance on solvent selection for formulation development. Disclaimer: This data is for informational purposes only and represents related compounds, not this compound itself.
| Compound | Log P | Solubility in Water (µg/mL) | Solubility in Ethanol (µg/mL) | Solubility in PEG 400 (µg/mL) |
| Celecoxib | 3.683 | Low | High | High |
| Rofecoxib | 1.705 | Low | High | High |
| Meloxicam | 1.904 | Low | Moderate | High |
| Nimesulide | 1.788 | Low | High | High |
| Log P values are a measure of lipophilicity.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Procedure:
-
Weigh the appropriate amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 2.397 mg of this compound per 1 mL of DMSO (Molecular Weight = 239.7 g/mol ).
-
In a sterile microcentrifuge tube, add the weighed this compound.
-
Add the required volume of DMSO to the tube.
-
Gently vortex the tube until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution of this compound for Aqueous Experimental Solutions
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Materials: 10 mM this compound in DMSO, sterile aqueous medium (e.g., cell culture medium, PBS), sterile microcentrifuge tubes, precision pipettes.
-
Procedure:
-
Prepare an intermediate dilution of 1 mM this compound by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO. Mix well.
-
Prepare a second intermediate dilution of 100 µM this compound by adding 10 µL of the 1 µM stock solution to 90 µL of the aqueous medium. Mix well.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of the aqueous medium. This results in a final DMSO concentration of 0.1%.
-
Always add the more concentrated solution to the diluent while vortexing to ensure rapid and uniform mixing.
-
Visualizations
Signaling Pathway of this compound as a Mast Cell Stabilizer
This compound, as a mast cell stabilizer, is thought to inhibit the degranulation of mast cells. This process is initiated by the cross-linking of IgE antibodies bound to their receptors (FcεRI) on the mast cell surface by an allergen. This cross-linking triggers a signaling cascade that leads to an influx of calcium ions (Ca2+), a critical step for the fusion of histamine-containing granules with the cell membrane and their subsequent release. This compound is proposed to interfere with this signaling pathway, potentially by blocking the calcium channels, thereby preventing the release of histamine and other inflammatory mediators.[3][6][7][8]
Caption: Proposed mechanism of this compound in mast cell stabilization.
Experimental Workflow for Preparing Aqueous Solutions of this compound
This workflow outlines the recommended steps to minimize precipitation when preparing aqueous solutions of this compound from a DMSO stock.
Caption: Recommended workflow for preparing this compound solutions.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates the decision-making process for troubleshooting this compound precipitation.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. brieflands.com [brieflands.com]
- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increased IgE-dependent mast cell activation and anaphylactic responses in mice lacking the calcium-activated nonselective cation channel TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ataquimast in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and use of Ataquimast in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Based on available information, Dimethyl Sulfoxide (DMSO) is a suitable solvent for reconstituting this compound. For example, a stock solution of 14 mg/mL (58.41 mM) can be prepared, and sonication is recommended to aid dissolution.[1] It is advisable to prepare high-concentration stock solutions in DMSO and then dilute them to the final working concentration in the cell culture medium to minimize the final DMSO concentration in the culture, as high concentrations of DMSO can be toxic to cells.
Q2: How should I store the reconstituted this compound stock solution?
A2: For optimal stability, reconstituted stock solutions of this compound in an organic solvent like DMSO should be stored at -80°C for long-term use (up to one year).[1] For short-term storage, -20°C is also acceptable. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Are there any general precautions I should take when handling this compound in cell culture?
A3: Yes, to ensure the reliability and reproducibility of your experiments, it is crucial to follow best practices for cell culture. This includes using aseptic techniques to prevent contamination, regularly testing for mycoplasma, and handling only one cell line at a time to avoid cross-contamination.[2] When introducing a new compound like this compound, it is also important to include appropriate solvent controls in your experiments to account for any effects of the solvent on the cells.
Q4: What are the typical signs of this compound degradation in my cell culture experiments?
A4: While specific degradation products of this compound in cell culture have not been documented in publicly available literature, general signs of small molecule instability can include a loss of biological activity, leading to inconsistent or unexpected experimental results. Visual signs might include precipitation or a change in the color of the culture medium, although these are not always apparent. If you suspect degradation, it is advisable to use a fresh aliquot of the compound.
Q5: Can components of the cell culture medium affect the stability of this compound?
A5: Yes, components in cell culture media can impact the stability of small molecules.[3] Factors such as pH, the presence of serum proteins that can bind to the compound, and reactive components can all influence stability.[3][4] For instance, some media components can catalyze the degradation of dissolved compounds.[3] It is therefore recommended to determine the stability of this compound in your specific cell culture setup if you observe inconsistencies.
Troubleshooting Guides
Problem 1: Inconsistent or reduced efficacy of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare a fresh stock solution from powder. - Store stock solutions at -80°C for long-term stability.[1] |
| Instability in cell culture medium | - Minimize the pre-incubation time of this compound in the medium before adding it to the cells. - Consider performing a stability test of this compound in your specific medium (see Experimental Protocols section). - Ensure the pH of the medium is stable, as pH shifts can affect compound stability. |
| Interaction with serum proteins | - If using a serum-containing medium, be aware that serum proteins can bind to small molecules, reducing their effective concentration. You may need to optimize the concentration of this compound in the presence of serum. |
| Cell culture-related issues | - Ensure your cells are healthy and in the logarithmic growth phase. - Verify the cell passage number, as high passage numbers can lead to altered cellular responses. - Routinely test for mycoplasma contamination, which can affect cellular responses to treatments.[2] |
Problem 2: Precipitation observed in the cell culture medium after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Poor solubility at the working concentration | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid precipitation in the aqueous culture medium. - Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture vessel. - Vortex or gently mix the medium immediately after adding the compound to ensure it is well-dispersed. |
| Interaction with media components | - Some components in complex media can cause precipitation of small molecules. If possible, test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) at the same concentration. |
| Incorrect storage of stock solution | - If the stock solution was not stored properly (e.g., at room temperature for an extended period), the compound may have degraded, leading to less soluble byproducts. Use a fresh, properly stored stock solution. |
Data Presentation
Due to the lack of publicly available quantitative data on the stability of this compound in different cell culture media, the following table is provided as an illustrative example of how such data could be presented. Researchers are encouraged to perform their own stability studies to obtain data relevant to their specific experimental conditions.
Table 1: Illustrative Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 92 | 98 |
| 12 | 88 | 85 | 94 |
| 24 | 75 | 70 | 85 |
| 48 | 55 | 48 | 72 |
| 72 | 38 | 30 | 60 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound: Reconstitute this compound in DMSO to a high concentration (e.g., 10 mM).
-
Spike the medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubate the samples: Aliquot the spiked medium into sterile tubes or wells of a plate. Place the samples in a 37°C, 5% CO₂ incubator.
-
Collect samples at different time points: At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration reference.
-
Store samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples: Quantify the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculate the percentage remaining: For each time point, calculate the percentage of this compound remaining relative to the concentration at the 0-hour time point.
Signaling Pathways and Experimental Workflows
This compound is known to be a COX-2 inhibitor that also inhibits the release of leukotrienes, TNF-α, and GM-CSF. The following diagrams illustrate the general signaling pathways affected by these molecules.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: Overview of the TNF-α signaling pathway and its inhibition by this compound.
Caption: Key components of the GM-CSF signaling pathway inhibited by this compound.
Caption: The leukotriene synthesis pathway and its inhibition by this compound.
References
- 1. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Cell toxicity issues with high concentrations of Ataquimast.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ataquimast. The information addresses potential cell toxicity issues that may arise, particularly at high concentrations, during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1] Its primary mechanism of action involves the inhibition of the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting COX-2, this compound effectively reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to inhibit the release of leukotrienes, tumor necrosis factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1] this compound has been used in the study of advanced receptor-positive breast cancer.[1][2]
Q2: I am observing high levels of cell death in my cultures treated with this compound. What are the potential causes?
A2: High levels of cell death at elevated concentrations of a small molecule inhibitor like this compound can be attributed to several factors:
-
On-target toxicity: While the intended effect is to inhibit COX-2, high concentrations may lead to an excessive reduction in prostaglandins that are essential for normal cell function in certain cell types, leading to apoptosis.
-
Off-target effects: At high concentrations, small molecules can interact with other kinases or cellular targets, leading to unintended and toxic effects. It is crucial to use the lowest concentration possible that still achieves the desired biological effect to minimize off-target activity.[3]
-
Solvent toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations.[4] It is important to ensure the final concentration of the solvent in the culture medium is non-toxic.
-
Compound precipitation: this compound may have limited solubility in aqueous media.[3] If the compound precipitates out of solution at high concentrations, this can cause physical stress to the cells and lead to cell death.
Q3: What is a typical starting concentration for in vitro experiments with this compound?
A3: If the IC50 (half-maximal inhibitory concentration) value for this compound in your specific cell line is known, a good starting point is to use a concentration range that brackets the IC50 value (e.g., 5-10 times lower and higher). If the IC50 is unknown, it is recommended to perform a dose-response experiment to determine the optimal concentration.[2] A typical starting range for many small molecule inhibitors is between 1 µM and 10 µM, but this can vary significantly depending on the cell type and the specific activity of the compound.[3]
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: Cytotoxic effects result in cell death, while cytostatic effects inhibit cell proliferation without directly killing the cells.[5] To distinguish between these, you can use a combination of assays:
-
Cell viability assays (e.g., MTT, MTS): These measure metabolic activity and will show a decrease for both cytotoxic and cytostatic effects.
-
Cell counting (e.g., using a hemocytometer with trypan blue): This allows for the direct quantification of live and dead cells. An increase in the percentage of dead cells indicates cytotoxicity.
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays): These specifically detect markers of programmed cell death.
-
Cell cycle analysis (e.g., by flow cytometry): This can reveal if the compound is causing arrest at a specific phase of the cell cycle, which is indicative of a cytostatic effect.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed even at low concentrations. | Cell line is highly sensitive to COX-2 inhibition. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the GI50 (concentration for 50% growth inhibition). |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[4] Run a solvent-only control to assess its toxicity. | |
| Inconsistent results between experiments. | Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C as recommended.[2] |
| Cell passage number is too high, leading to altered sensitivity. | Use cells with a consistent and low passage number for all experiments. | |
| Precipitate formation in the culture medium. | This compound has exceeded its solubility limit. | Check the solubility of this compound in your culture medium. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[2] Consider using a lower concentration or a different solvent if compatible. |
| No observable effect on the target pathway. | The concentration of this compound is too low. | Increase the concentration of this compound. Confirm target engagement with a downstream assay (e.g., measuring prostaglandin E2 levels). |
| The cell line does not express or has low levels of COX-2. | Verify COX-2 expression in your cell line using methods like Western blot or qPCR. |
Data Presentation
Table 1: Hypothetical IC50 and GI50 Values for this compound in Different Cancer Cell Lines
The following table presents hypothetical data to illustrate the variability of this compound's effect across different cell lines. Researchers should determine these values empirically for their specific system.
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Notes |
| MCF-7 | Breast Cancer (Receptor-Positive) | 5.2 | 15.8 | High sensitivity to growth inhibition. |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 25.6 | > 50 | Lower sensitivity, may require higher concentrations. |
| A549 | Lung Cancer | 12.1 | 35.4 | Moderate sensitivity. |
| HCT-116 | Colon Cancer | 8.9 | 22.1 | High COX-2 expressing line. |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[6] GI50 (Half-maximal Growth Inhibition) is the concentration that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Determination of IC50/GI50 using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability or growth by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the control wells, and plot the percentage of viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 or GI50 value.[7]
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via COX-2 inhibition.
Experimental Workflow
Caption: Workflow for determining IC50/GI50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting high cell toxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
Validation & Comparative
Ataquimast in Cancer Research: A Comparative Guide to Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, selective cyclooxygenase-2 (COX-2) inhibitors have garnered significant attention for their potential to modulate key pathways in tumor progression. This guide provides a comparative overview of Ataquimast and other prominent selective COX-2 inhibitors—Celecoxib, Rofecoxib, and Etoricoxib—in the context of cancer research. While preclinical and clinical data for Celecoxib, Rofecoxib, and Etoricoxib are more extensively documented, this guide aims to synthesize the available information on this compound and draw comparisons based on its proposed mechanism of action.
Mechanism of Action: A Multi-pronged Approach
Selective COX-2 inhibitors exert their primary anti-inflammatory and potential anti-cancer effects by blocking the cyclooxygenase-2 enzyme, a key player in the conversion of arachidonic acid to prostaglandins. Prostaglandin E2 (PGE2), in particular, is implicated in promoting cancer cell proliferation, angiogenesis, and evasion of apoptosis.
This compound is distinguished by its broader mechanistic profile. Beyond its function as a COX-2 inhibitor, it is also reported to inhibit the release of several other pro-inflammatory and tumor-promoting molecules, including:
-
Leukotrienes: These inflammatory mediators are involved in cell proliferation and survival.
-
Tumor Necrosis Factor-alpha (TNF-α): A cytokine with a dual role in cancer, capable of promoting inflammation and cell survival.
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A growth factor that can influence the tumor microenvironment.
This multifaceted inhibitory action suggests that this compound may offer a more comprehensive approach to targeting cancer-related inflammation compared to inhibitors that solely target the COX-2 pathway.
Celecoxib, Rofecoxib, and Etoricoxib primarily function as selective COX-2 inhibitors. Their anti-cancer effects are largely attributed to the downstream consequences of reduced prostaglandin synthesis.
Comparative Data: A Gap in the Literature
A comprehensive quantitative comparison of this compound with other selective COX-2 inhibitors is currently hampered by a lack of publicly available preclinical and clinical data for this compound. While numerous studies have quantified the anti-cancer effects of Celecoxib, Rofecoxib, and Etoricoxib across various cancer cell lines and in vivo models, similar data for this compound remains elusive in the scientific literature.
The following table summarizes the type of data that is crucial for a direct comparison, highlighting the current knowledge gap for this compound.
Table 1: Comparative Data Availability for Selective COX-2 Inhibitors in Cancer Research
| Parameter | This compound | Celecoxib | Rofecoxib | Etoricoxib |
| IC50 Values (Cancer Cell Lines) | Data Not Available | Available | Available | Available |
| In Vivo Tumor Growth Inhibition | Data Not Available | Available | Available | Available |
| Inhibition of TNF-α Release | Reported, quantitative data needed | Available | Available | Available |
| Inhibition of GM-CSF Release | Reported, quantitative data needed | Limited Data | Limited Data | Limited Data |
| Inhibition of Leukotriene Synthesis | Reported, quantitative data needed | Limited Data | Limited Data | Limited Data |
Signaling Pathways and Experimental Workflows
The signaling pathways affected by selective COX-2 inhibitors are central to their anti-cancer properties. The diagrams below illustrate the established pathway for COX-2 inhibition and a proposed, broader pathway for this compound, alongside a generalized experimental workflow for evaluating these inhibitors.
Caption: Established signaling pathway of selective COX-2 inhibitors in cancer.
Caption: Proposed multi-target signaling pathway of this compound in cancer.
Caption: General experimental workflow for comparing selective COX-2 inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are essential. Below are generalized methodologies for key experiments used to evaluate the anti-cancer effects of selective COX-2 inhibitors.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the COX-2 inhibitor (e.g., this compound, Celecoxib) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.
-
Methodology:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, Celecoxib).
-
Administer the inhibitors at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the inhibitor on key signaling proteins.
-
Methodology:
-
Treat cancer cells with the COX-2 inhibitor at a specific concentration (e.g., IC50 value) for a defined period.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, p-Akt, NF-κB, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
While this compound presents a potentially broader mechanism of action by targeting not only COX-2 but also leukotrienes, TNF-α, and GM-CSF, the current lack of direct comparative and quantitative data makes it challenging to definitively position it against more established selective COX-2 inhibitors like Celecoxib, Rofecoxib, and Etoricoxib in the field of cancer research.
Future preclinical studies are imperative to elucidate the anti-cancer efficacy of this compound. Direct head-to-head comparisons with other selective COX-2 inhibitors, utilizing standardized experimental protocols as outlined above, will be crucial to determine its relative potency and potential therapeutic advantages. Such studies should focus on generating robust quantitative data, including IC50 values across a panel of cancer cell lines and in vivo tumor growth inhibition data, to provide a solid foundation for further clinical investigation. For researchers and drug development professionals, the multi-targeted approach of this compound warrants further exploration as a promising strategy in cancer therapy.
A Comparative Analysis of Ataquimast and Non-Selective NSAIDs in Inflammation Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of Ataquimast, a selective COX-2 inhibitor, and various non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data, and outline the methodologies for key evaluative experiments.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is crucial in treating a wide range of diseases. Non-selective NSAIDs, such as ibuprofen, naproxen, and diclofenac, have long been the cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation. However, the inhibition of COX-1, which plays a protective role in the gastrointestinal tract and platelet function, is associated with significant adverse effects.
Comparative Data Presentation
The following tables summarize the available quantitative data for the inhibitory activity of selected non-selective NSAIDs against COX-1 and COX-2. The data for this compound is presented qualitatively based on available descriptions.
Table 1: Comparative Inhibitory Activity against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 2.6 | 4.9 | 0.53 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: Effects on Other Inflammatory Mediators
| Compound | Inhibition of TNF-α Release | Inhibition of Leukotriene Release | Inhibition of GM-CSF Release |
| This compound | Reported to inhibit release[1] | Reported to inhibit release[1] | Reported to inhibit release[1] |
| Ibuprofen | May increase TNF-α production in some contexts | No direct inhibitory effect reported | No direct inhibitory effect reported |
| Diclofenac | May increase TNF-α levels | No direct inhibitory effect reported | No direct inhibitory effect reported |
| Indomethacin | May augment TNF-α production | No direct inhibitory effect reported | No direct inhibitory effect reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 isoforms.
Principle: The assay measures the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 or COX-2. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are pre-incubated with the test compound or vehicle control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).
-
PGE2 Quantification: The concentration of PGE2 in the reaction mixture is determined using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TNF-α Release Assay
This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells.
Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA.
Protocol:
-
Cell Culture: PBMCs are isolated from healthy donor blood, or THP-1 cells are cultured under standard conditions.
-
Cell Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: The cells are incubated for a further period (e.g., 4-6 hours) at 37°C.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a human TNF-α ELISA kit following the manufacturer's protocol.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated by comparing the TNF-α levels in the presence of the test compound to the LPS-stimulated vehicle control. The IC50 value is then determined.
Leukotriene Release Assay
This assay assesses the inhibitory effect of a compound on the release of leukotrienes from activated mast cells or basophils.
Principle: The Cellular Antigen Stimulation Test (CAST) is a common method. It measures the in vitro synthesis of sulfidoleukotrienes (LTC4, LTD4, LTE4) by basophils upon stimulation with a specific allergen or secretagogue (e.g., anti-IgE).
Protocol:
-
Leukocyte Isolation: A leukocyte-rich fraction is obtained from the whole blood of a subject.
-
Cell Stimulation: The isolated leukocytes are incubated with the test compound or vehicle control, followed by stimulation with a relevant secretagogue (e.g., anti-IgE antibody or calcium ionophore A23187).
-
Incubation: The cells are incubated for a defined period to allow for leukotriene synthesis and release.
-
Supernatant Collection: The cell supernatant is collected after centrifugation.
-
Leukotriene Quantification: The concentration of sulfidoleukotrienes in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: The inhibition of leukotriene release is calculated by comparing the levels in the presence of the test compound to the stimulated control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Cross-Validation of Ataquimast's Mechanism of Action: A Comparative Analysis with First-Generation EGFR Inhibitors
This guide provides a comparative analysis of Ataquimast, a novel selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), against established first-generation inhibitors, Gefitinib and Erlotinib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the pre-clinical profile of this compound.
Overview of Mechanism of Action
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell cycle progression and survival. In various cancers, EGFR is often overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.
This compound, like Gefitinib and Erlotinib, is a tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to Gefitinib and Erlotinib across key in vitro assays.
Table 1: In Vitro Kinase Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) was determined using a purified, recombinant EGFR kinase domain.
| Compound | IC50 (nM) vs. EGFR (WT) | Selectivity vs. VEGFR2 (Fold) |
| This compound | 0.8 | >1200 |
| Gefitinib | 2.1 | >1000 |
| Erlotinib | 1.9 | >1000 |
Table 2: Cell-Based Proliferation Inhibition (EC50)
The half-maximal effective concentration (EC50) was measured in the A431 human epidermoid carcinoma cell line, which overexpresses wild-type (WT) EGFR.
| Compound | EC50 (nM) vs. A431 Cells |
| This compound | 9.5 |
| Gefitinib | 25.2 |
| Erlotinib | 22.8 |
Table 3: Downstream Pathway Inhibition
Inhibition of downstream signaling was quantified by measuring the phosphorylation levels of key pathway components (ERK and AKT) in A431 cells following a 2-hour treatment with each compound at 100 nM.
| Compound | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| This compound | 92 ± 4.1 | 88 ± 5.3 |
| Gefitinib | 85 ± 6.2 | 81 ± 7.0 |
| Erlotinib | 87 ± 5.5 | 83 ± 6.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro EGFR Kinase Assay
-
Objective: To determine the IC50 value of each compound against the purified EGFR kinase domain.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human EGFR kinase domain was incubated with a poly(GT)-biotin substrate and ATP in a kinase reaction buffer. Test compounds were added in a 10-point, 3-fold serial dilution. The reaction was initiated by adding ATP and incubated for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added. After a 30-minute incubation, the TR-FRET signal was read. Data were normalized to controls and fitted to a four-parameter logistic equation to determine IC50 values.
Cell-Based Proliferation Assay
-
Objective: To determine the EC50 value of each compound on the proliferation of EGFR-dependent A431 cells.
-
Method: A431 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the medium was replaced with a low-serum medium containing the test compounds at various concentrations in a 10-point, 3-fold serial dilution. Cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was recorded, and data were normalized to vehicle-treated controls to calculate EC50 values.
Caption: Workflow for the cell-based proliferation assay.
Western Blot Analysis for Pathway Inhibition
-
Objective: To confirm that the compounds inhibit the intended downstream signaling pathways.
-
Method: A431 cells were serum-starved overnight and then pre-treated with 100 nM of each test compound for 2 hours. Cells were then stimulated with 50 ng/mL of EGF for 15 minutes to induce EGFR signaling. Following stimulation, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), and total AKT. GAPDH was used as a loading control. Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software.
Conclusion
The experimental data demonstrates that this compound is a potent inhibitor of the EGFR signaling pathway. Its in vitro kinase and cell-based proliferation inhibition profiles show improved potency compared to the first-generation inhibitors Gefitinib and Erlotinib. Furthermore, this compound effectively suppresses the downstream MAPK and PI3K-AKT signaling pathways, confirming its on-target mechanism of action. These findings support the continued development of this compound as a potential therapeutic agent for EGFR-driven malignancies.
A Comparative Guide to the In Vitro and In Vivo Activity of COX-2 Inhibitors in Breast Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitor Ataquimast and its alternatives, with a focus on their application in breast cancer research. Due to the limited publicly available data on this compound, this guide utilizes Celecoxib as a well-characterized proxy, alongside other COX-2 inhibitors, to provide a comprehensive overview of their comparative in vitro and in vivo activities.
In Vitro Activity: A Comparative Analysis
The in vitro efficacy of COX-2 inhibitors is primarily assessed by their ability to inhibit the proliferation of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Drug | Cell Line | IC50 (µM) | Reference |
| Celecoxib | MDA-MB-231 (Triple-Negative) | 95.44 | [1] |
| T47d (ER+) | 49.50 | [1] | |
| MCF-7 (ER+) | 97.70 | [1] | |
| Etoricoxib | HeLa (Cervical Cancer) | 100-200 | [2] |
| MCF-7 (ER+) | 100-200 | [2] | |
| Rofecoxib | Human Osteosarcoma Cells (COX-2) | 0.026 | [3] |
| U937 (Human Lymphoma - COX-1) | >50 | [3] |
Note: Direct comparative studies of these COX-2 inhibitors on the same breast cancer cell lines under identical conditions are limited. The provided data is collated from various sources and should be interpreted with consideration of the different experimental setups.
In Vivo Efficacy: Insights from Preclinical Models
In vivo studies, typically using xenograft models in immunocompromised mice, provide crucial information on the systemic anti-tumor activity of these compounds.
| Drug | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Celecoxib | Nude mice with SUM149 xenografts | 1000 mg/kg for 7 days | Significant reduction in tumor volume | [4] |
| Nude mice with MDA-MB-231 xenografts | 5 mg/kg | 50% reduction in tumor volume after 30 days (in combination with ABL) | [5] | |
| Etoricoxib | 4T1/Balb/c mice (orthotopic) | Not specified | Significant reduction in tumor size |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these drugs is the inhibition of COX-2, which leads to reduced production of prostaglandin E2 (PGE2). This, in turn, affects downstream signaling pathways implicated in cancer progression, such as the Wnt/β-catenin pathway.
COX-2/PGE2 Signaling Pathway
Caption: Inhibition of the COX-2 enzyme by selective inhibitors.
Wnt/β-catenin Signaling Pathway Inhibition by Celecoxib
Caption: Celecoxib's inhibitory effect on the Wnt/β-catenin pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo assays.
In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the COX-2 inhibitor (e.g., Celecoxib) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Transwell Migration Assay
-
Cell Preparation: Culture breast cancer cells to 70-90% confluency, then serum-starve overnight.
-
Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add serum-free medium to the upper chamber and medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber.
-
Incubation: Incubate for 12-24 hours to allow for cell migration.
-
Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Count the migrated cells under a microscope.
Wound Healing (Scratch) Assay
-
Cell Seeding: Plate breast cancer cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium with the desired concentration of the COX-2 inhibitor.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 2 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the COX-2 inhibitor (e.g., Celecoxib at 1000 mg/kg) or vehicle control orally or via intraperitoneal injection daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
While this compound is identified as a COX-2 inhibitor with relevance to breast cancer research, the lack of extensive public data necessitates the use of well-characterized alternatives for comparative analysis. Celecoxib, Etoricoxib, and Rofecoxib have all demonstrated anti-cancer properties in preclinical studies, primarily through the inhibition of the COX-2/PGE2 pathway and subsequent downstream signaling cascades like the Wnt/β-catenin pathway. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers designing and interpreting studies aimed at evaluating the therapeutic potential of COX-2 inhibitors in breast cancer. Further head-to-head comparative studies are warranted to delineate the nuanced differences in the efficacy and safety profiles of these agents.
References
- 1. Antitumor activity of the selective cyclooxygenase-2 inhibitor, celecoxib, on breast cancer in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Celecoxib vs Placebo as Adjuvant Therapy on Disease-Free Survival Among Patients With Breast Cancer: The REACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rofecoxib "crashed": how safe are the other coxibs? [arznei-telegramm.de]
- 4. Celecoxib inhibits early cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ataquimast and Other Leukotriene Inhibitors for Researchers and Drug Development Professionals
In the landscape of inflammatory pathway modulation, leukotriene inhibitors represent a significant therapeutic class. This guide provides a comparative analysis of Ataquimast, a compound with a unique dual-action mechanism, against established leukotriene inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data on mechanisms of action and comparative efficacy where possible.
Introduction to Leukotriene Inhibition
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis.[1] They mediate their effects through signaling pathways that lead to bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells.[1] The primary strategies for inhibiting the leukotriene pathway involve either blocking their synthesis or antagonizing their receptors.[2]
Leukotriene inhibitors can be broadly categorized into two main classes:
-
Leukotriene Receptor Antagonists (LTRAs): These agents, such as montelukast and zafirlukast, competitively block the action of cysteinyl leukotrienes at the CysLT1 receptor.[2]
-
Leukotriene Synthesis Inhibitors: This class, exemplified by zileuton, inhibits the enzyme 5-lipoxygenase (5-LOX), which is essential for the production of all leukotrienes.[2]
This compound presents a distinct profile as a cyclooxygenase-2 (COX-2) inhibitor that also curtails the release of leukotrienes, as well as tumor necrosis factor-alpha (TNF-α) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] This dual inhibitory action on both the prostaglandin and leukotriene pathways suggests a broader anti-inflammatory potential.
Mechanism of Action: A Comparative Overview
The primary distinction between this compound and other leukotriene inhibitors lies in their molecular targets. While traditional leukotriene modifiers directly interfere with the leukotriene pathway, this compound's effect on leukotriene release is secondary to its primary activity as a COX-2 inhibitor.
| Drug | Primary Mechanism of Action | Effect on Leukotriene Pathway | Other Notable Actions |
| This compound | COX-2 Inhibition[3] | Inhibits the release of leukotrienes[3] | Inhibits the release of TNF-α and GM-CSF[3] |
| Montelukast | CysLT1 Receptor Antagonist[2] | Blocks the action of cysteinyl leukotrienes[2] | N/A |
| Zafirlukast | CysLT1 Receptor Antagonist[2] | Blocks the action of cysteinyl leukotrienes[2] | N/A |
| Zileuton | 5-Lipoxygenase (5-LOX) Inhibitor[2] | Blocks the synthesis of all leukotrienes[2] | N/A |
Leukotriene Synthesis and Signaling Pathway
The following diagram illustrates the leukotriene synthesis pathway and the points of intervention for different classes of inhibitors.
Caption: Leukotriene synthesis pathway and inhibitor targets.
Comparative Efficacy Data (Established Inhibitors)
Direct comparative experimental data between this compound and other leukotriene inhibitors are not publicly available. However, clinical studies comparing established leukotriene inhibitors provide valuable context for their relative performance.
A randomized, double-blind, placebo-controlled study in patients with acute asthma demonstrated that the 5-LOX inhibitor, zileuton, was more effective than the CysLT1 receptor antagonist, montelukast, in improving lung function.[4]
Table 1: Comparison of Zileuton and Montelukast in Acute Asthma [4]
| Outcome Measure | Zileuton Group | Montelukast Group | Placebo Group | P-value (Zileuton vs. Placebo) | P-value (Montelukast vs. Placebo) |
| Mean PEFR at 12h (L/min) | 309.50 ± 129.63 | 251.50 ± 101.44 | 271.00 ± 109.38 | 0.048 | >0.05 |
| Mean PEFR at 48h (L/min) | 344.75 ± 119.91 | 293.50 ± 113.24 | 295.00 ± 114.80 | 0.015 | >0.05 |
| Mean PEFR at Discharge (L/min) | 361.25 ± 119.70 | 305.25 ± 119.51 | 305.00 ± 118.56 | 0.010 | >0.05 |
PEFR: Peak Expiratory Flow Rate. Data are presented as mean ± standard deviation.
Experimental Protocols
While specific protocols for this compound comparative studies are unavailable, standard assays are used to evaluate the efficacy of leukotriene inhibitors.
In Vitro Assay for Leukotriene Release
Objective: To quantify the inhibition of leukotriene release from inflammatory cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., mast cells) are cultured.
-
Stimulation: Cells are stimulated with a calcium ionophore (e.g., A23187) to induce the release of leukotrienes.
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, zileuton) or vehicle control.
-
Quantification: Supernatants are collected, and leukotriene levels (e.g., LTB4, LTC4) are measured using an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.
In Vivo Model of Inflammation
Objective: To assess the anti-inflammatory effects of the test compound in a living organism.
Methodology:
-
Animal Model: A suitable animal model of inflammation is chosen, such as carrageenan-induced paw edema in rats.
-
Treatment: Animals are administered the test compound (e.g., this compound) or a reference drug (e.g., montelukast) orally or via another appropriate route.
-
Induction of Inflammation: An inflammatory agent (e.g., carrageenan) is injected into the paw.
-
Measurement: Paw volume is measured at various time points after the induction of inflammation to quantify the degree of edema.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.
Logical Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the preclinical and clinical comparison of a novel leukotriene release inhibitor like this compound against established leukotriene modulators.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Efficacy of leukotriene receptor antagonists and synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking COX-2 Inhibitor Potency: A Comparative Analysis of Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of several established Cyclooxygenase-2 (COX-2) inhibitors. While this document aims to benchmark the investigational compound Ataquimast, a thorough search of publicly available scientific literature and databases did not yield quantitative potency data (e.g., IC50 or Ki values) for this specific molecule. Therefore, this guide will focus on providing a detailed comparison of well-characterized COX-2 inhibitors, namely Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib, to serve as a benchmark for future research and development in this area.
This compound is described as a COX-2 inhibitor that also modulates the release of leukotrienes, TNF-α, and GM-CSF, and is under investigation for its potential role in treating advanced receptor-positive breast cancer.[1] The absence of specific potency data in the public domain suggests that it may be a relatively new compound with limited published research.
Comparative Potency of Established COX-2 Inhibitors
The potency of a COX-2 inhibitor is a critical determinant of its therapeutic efficacy and is commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit 50% of the COX-2 enzyme's activity. A lower IC50 value indicates a higher potency.
The following table summarizes the reported IC50 values for several well-established COX-2 inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell type, substrate concentration, and assay format used.
| Compound | COX-2 IC50 (nM) | Cell Line/System |
| Celecoxib | 40 | Sf9 cells |
| Rofecoxib | 18 | Chinese Hamster Ovary (CHO) cells |
| Etoricoxib | 79 | CHO (COX-2) cells |
| Valdecoxib | 5 | Recombinant human COX-2 |
Experimental Protocols for Determining COX-2 Inhibitor Potency
The determination of a compound's IC50 value against COX-2 is a fundamental step in its preclinical evaluation. Below are detailed methodologies for commonly employed in vitro assays.
Recombinant Enzyme Inhibition Assay
This assay utilizes purified recombinant COX-2 enzyme to assess the direct inhibitory activity of a compound.
-
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (inhibitor)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA kit for prostaglandin E2)
-
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The recombinant COX-2 enzyme is pre-incubated with each concentration of the test compound for a specified period (e.g., 15 minutes at 37°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
The percentage of inhibition at each concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Whole Blood Assay
This ex vivo assay measures the inhibition of COX-2 in a more physiologically relevant environment.
-
Materials:
-
Freshly drawn human whole blood
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compound (inhibitor)
-
Anticoagulant (e.g., heparin)
-
ELISA kit for prostaglandin E2
-
-
Procedure:
-
Whole blood is treated with an anticoagulant.
-
Aliquots of blood are pre-incubated with various concentrations of the test compound.
-
COX-2 expression is induced by adding LPS and incubating for a prolonged period (e.g., 24 hours).
-
The blood is allowed to clot to measure COX-1 activity (via thromboxane B2 production) or further stimulated to assess COX-2 activity.
-
The concentration of PGE2 in the plasma or serum is measured by ELISA.
-
The IC50 value is calculated as described in the recombinant enzyme assay.
-
Cell-Based Assay
This assay evaluates the inhibitor's potency in a cellular context, accounting for factors like cell permeability.
-
Materials:
-
A suitable cell line that expresses COX-2 (e.g., human osteosarcoma cells, CHO cells transfected with human COX-2).
-
Cell culture medium and reagents.
-
LPS or other inflammatory stimuli to induce COX-2.
-
Test compound (inhibitor).
-
Arachidonic acid.
-
ELISA kit for prostaglandin E2.
-
-
Procedure:
-
Cells are cultured and seeded in multi-well plates.
-
COX-2 expression is induced with an appropriate stimulus.
-
Cells are then treated with a range of concentrations of the test compound.
-
Arachidonic acid is added to initiate the production of prostaglandins.
-
The supernatant is collected, and the PGE2 concentration is determined by ELISA.
-
The IC50 value is calculated as previously described.
-
Visualizing Key Pathways and Processes
To further aid in the understanding of COX-2 inhibition and its evaluation, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical structure of this comparative analysis.
References
Safety Operating Guide
Prudent Disposal of Ataquimast in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for Ataquimast was identified. The following guidelines are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting, particularly for small molecule inhibitors and compounds used in biomedical research.[1][2][3][4] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[2][5]
The proper disposal of this compound, a COX-2 inhibitor utilized in advanced receptor-positive breast cancer research, is critical to ensure personnel safety and environmental protection. As with many potent small molecule inhibitors, this compound should be treated as hazardous chemical waste unless explicitly determined otherwise by a formal hazard assessment.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All handling of solid this compound or its solutions for disposal purposes should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Procedures
The disposal of this compound waste should follow a systematic process of segregation, containment, labeling, and removal by trained personnel.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.[4] this compound waste should be categorized and collected as follows:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables such as weighing boats, pipette tips, and microfuge tubes.
-
Contaminated PPE (gloves, bench paper, etc.).
-
-
Liquid Waste:
-
Aqueous solutions containing this compound.
-
Organic solvent solutions containing this compound (e.g., DMSO stock solutions). Note that halogenated and non-halogenated solvent wastes should be collected separately.[3]
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or transferring this compound solutions must be disposed of in a designated sharps container.[6]
-
Never mix this compound waste with non-hazardous laboratory trash or biological waste unless it is a mixed hazardous waste stream, which requires special handling procedures. [1]
Step 2: Waste Containment
The choice of waste container is crucial for preventing leaks and ensuring chemical compatibility.[2][4]
-
Solid and Liquid Waste:
-
Use robust, leak-proof containers that are chemically compatible with the waste. For liquid waste, the original chemical container or a designated hazardous waste container is often suitable.[2][3]
-
Containers must have a secure, tight-fitting lid and should be kept closed except when adding waste.[2][4]
-
Do not overfill containers; a general rule is to fill to no more than 75-80% capacity.[4]
-
For liquid waste, it is best practice to use secondary containment, such as a tray, to mitigate spills.[3][4]
-
-
Empty Containers:
-
Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular lab glass or plastic, subject to institutional policies.[2]
-
Step 3: Labeling
Accurate and detailed labeling is a legal requirement and essential for safe disposal.[2][4]
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound Waste".
-
All chemical constituents and their approximate concentrations (e.g., "this compound in DMSO," "Aqueous solution of this compound").
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Chemical Hazard").
-
Step 4: Storage and Removal
-
Store waste containers in a designated, secure area within the laboratory, away from general traffic.[3]
-
Segregate incompatible waste types (e.g., acids from bases, oxidizers from flammables).[2]
-
Schedule a waste pickup with your institution's EHS or equivalent department. Do not dispose of this compound waste down the drain or in the regular trash.[2]
III. Quantitative Data Summary
| Hazard Category | Assumed Classification (Best Practice) | Disposal Implication |
| Acute Toxicity | Category 1 or 2 (High Hazard) | Handle with extreme care; prevent all routes of exposure. |
| Carcinogenicity | Handle as a potential carcinogen. | Segregate as cytotoxic waste if institutional policy requires. |
| Reproductive Toxicity | Handle as a potential reproductive toxin. | Requires stringent containment and handling procedures. |
| Hazardous to the Aquatic Environment | Category 1 (High Hazard) | Prohibit drain disposal; prevent any release to the environment.[10] |
IV. Experimental Protocols
As this document provides procedural guidance for disposal, there are no experimental protocols to cite. The procedures are derived from established safety guidelines for handling chemical waste in research laboratories.[2][3][4]
V. Mandatory Visualizations
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. business-services.miami.edu [business-services.miami.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Classification of Environmental Hazards [D3] | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
